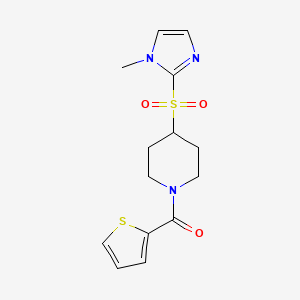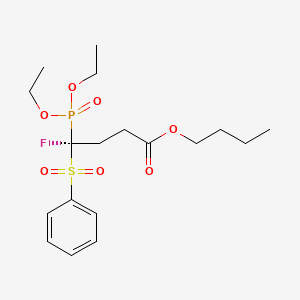
(2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one, also known as TPIQ, is a novel small molecule that has been extensively studied for its potential applications in scientific research. TPIQ is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It is a synthetic compound that is structurally related to the natural product pyridine and is composed of a pyridine ring and a tetrahydroisoquinoline ring connected by a prop-2-en-1-one bond. TPIQ has been used in a variety of laboratory experiments and has been found to be a useful tool for studying the biochemical and physiological effects of drugs.
Scientific Research Applications
Coordination Compounds
A study by Jansa et al. (2007) explored the synthesis of coordination compounds using a structurally related compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds were tested for enantioselective catalysis in various reactions, demonstrating potential applications in catalysis and organic synthesis (Jansa et al., 2007).
Synthesis and Structural Studies
Research by Ta (2013) developed a novel synthesis process for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis. This study demonstrates the significance of these compounds in synthetic chemistry (Ta, 2013).
Chemical Reactions and Modifications
Zhu and Seidel (2017) conducted studies on amines, including 1,2,3,4-tetrahydroisoquinoline, undergoing redox-neutral annulations. This research shows the compound's utility in complex chemical transformations (Zhu & Seidel, 2017).
Synthesis of Derivatives
Sobarzo-Sánchez et al. (2007) worked on synthesizing derivatives of anabaseine and anabasine, using compounds structurally similar to (2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one. These derivatives have implications in the field of nicotinic agonists (Sobarzo-Sánchez et al., 2007).
Catalytic Applications
Martinez-Espinar et al. (2017) investigated the use of Rhodium nanoparticles stabilized by N-Heterocyclic Carbenes in the catalytic hydrogenation of aromatic substrates. This research highlights the potential use of related tetrahydroisoquinoline compounds in catalysis (Martinez-Espinar et al., 2017).
properties
IUPAC Name |
(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(16-7-3-4-10-18-16)9-12-19-11-8-14-5-1-2-6-15(14)13-19/h1-7,9-10,12H,8,11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKQVAWNIDKMEB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(pyridin-2-yl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)



![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
